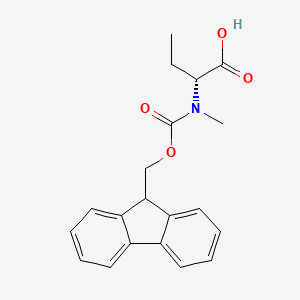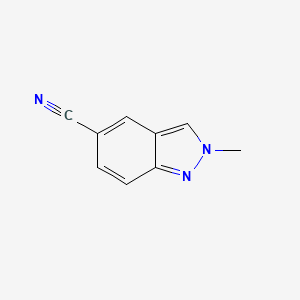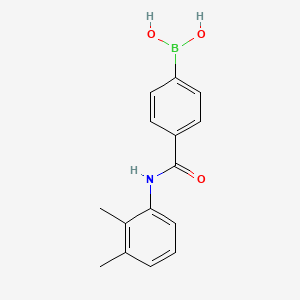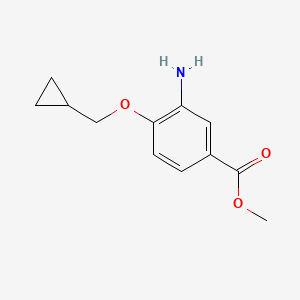![molecular formula C17H21NO B1455283 {[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine CAS No. 1182441-22-0](/img/structure/B1455283.png)
{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine
Overview
Description
The compound “{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine” is an organic compound . It is also known as 4-Methoxy-N- [2- (4-methylphenoxy)ethyl]benzenesulfonamide.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reduction of Schiff bases . Another method involves the use of sodium borohydride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, FTIR, and TOF mass-spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 164.2011 , a boiling point of 138-140 °C/20 mmHg , and a density of 1.031 g/mL at 20 °C .Scientific Research Applications
Toxicokinetic Data and Analytical Toxicology
A study investigated the toxicokinetics and analytical toxicology of novel NBOMe derivatives, including compounds structurally related to {[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine. It included mass spectrometry-based identification of phase I and II metabolites, plasma protein binding, and toxicological detectability. The research provides essential data for forensic and clinical toxicologists for identifying these substances in cases of abuse or intoxication (Richter et al., 2019).
Synthetic Methodologies for Pharmaceutical Intermediates
Another research focused on the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate for (R,R)-formoterol. This study demonstrates a simple route for synthesizing this compound from d-alanine, showcasing the potential application of similar compounds in pharmaceutical synthesis (Fan et al., 2008).
Functional Modifications of Polymers
Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various aliphatic and aromatic amines for medical applications has been conducted. The study explores the enhancement of thermal stability and antibacterial/antifungal activities through amine modification, suggesting a potential application in creating more durable and bioactive polymers (Aly & El-Mohdy, 2015).
Safety And Hazards
Future Directions
The compound “{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine” and its related compounds have potential applications in the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)18-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-3/h4-11,13,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVJJVCKMNWIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)
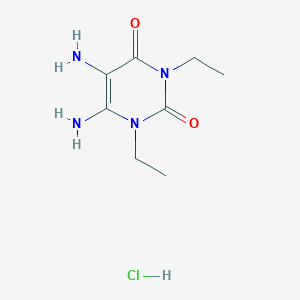
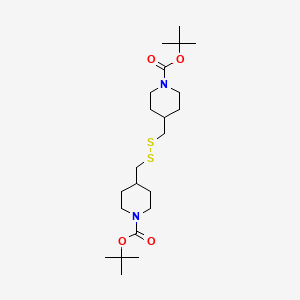
![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)
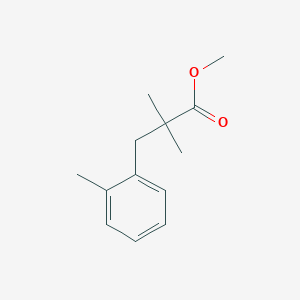
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)
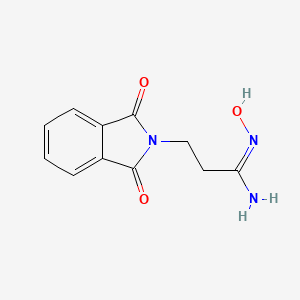
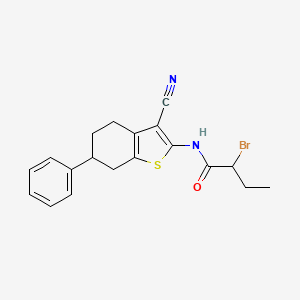
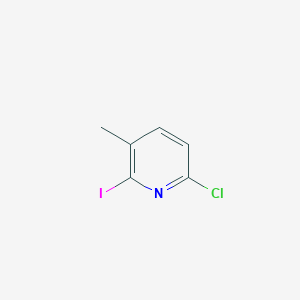
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)
